6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde
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Overview
Description
6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde is an organic compound with the molecular formula C12H8ClNOS and a molecular weight of 249.72 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a nicotinaldehyde moiety substituted with a 2-chlorophenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde typically involves the reaction of 2-chlorothiophenol with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-[(2-Chlorophenyl)sulfanyl]nicotinic acid.
Reduction: 6-[(2-Chlorophenyl)sulfanyl]nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Bromophenyl)sulfanyl]nicotinaldehyde
- 6-[(2-Fluorophenyl)sulfanyl]nicotinaldehyde
- 6-[(2-Methylphenyl)sulfanyl]nicotinaldehyde
Uniqueness
6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde is unique due to the presence of the 2-chlorophenylsulfanyl group, which imparts distinct chemical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
6-(2-chlorophenyl)sulfanylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-1-2-4-11(10)16-12-6-5-9(8-15)7-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJOFDSYGFTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NC=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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